
1-甲基-3-(3-甲基环己基)苯
描述
1-Methyl-3-(3-methylcyclohexyl)benzene is a chemical compound with the molecular formula C14H20 . It has a molecular weight of 188.31 . This compound is used in the production and use of (methylcyclohexyl)toluene isomer mixture plasticizers .
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-(3-methylcyclohexyl)benzene consists of a benzene ring with a methyl group and a 3-methylcyclohexyl group attached to it . The average mass of the molecule is 188.309 Da and the monoisotopic mass is 188.156494 Da .Physical And Chemical Properties Analysis
1-Methyl-3-(3-methylcyclohexyl)benzene is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., were not found in the web search results.科学研究应用
燃烧化学
环己烷衍生物(如甲基环己烷)的燃烧为理解更大环烷烃和实际燃料的燃烧化学奠定了基础。Wang 等人(2014 年)的一项研究利用同步加速器真空紫外光电离质谱法来研究甲基环己烷的热解和燃烧。该研究确定了各种中间体,包括自由基和环状中间体,这些中间体对于阐明燃烧过程中苯和甲苯的形成通道至关重要。该研究开发了一个动力学模型,提供了对甲基环己烷消耗以及在不同条件下苯和甲苯形成的见解,从而有助于优化燃料燃烧过程 (Wang 等人,2014).
萃取工艺
由于苯和环己烷的沸点接近,因此从石油化工行业中分离它们提出了重大挑战。Salleh 等人(2019 年)研究了使用离子液体的二元混合物进行苯和环己烷的萃取分离,优化溶剂混合物以提高萃取性能。该研究表明,某些二元溶剂混合物,如 {C2mimTf2N + C2mimSCN},在萃取效率方面明显优于传统溶剂(如砜),展示了石油化工行业中基于溶剂的萃取工艺的新方法 (Salleh 等人,2019).
化学反应
环己烷衍生物的化学反应性也扩展到催化和聚合反应。例如,Jiang 等人(2010 年)的金催化串联 C-H 和 C-C 键活化研究展示了(环丙基环己基)苯衍生物如何经历分子内重排形成联芳基衍生物。这种反应机理通过氘标记和 DFT 计算进行了研究,突出了环己烷衍生物在合成化学中合成具有高产率的复杂有机化合物的潜力 (Jiang 等人,2010).
安全和危害
The safety information available indicates that 1-Methyl-3-(3-methylcyclohexyl)benzene may be a hazardous substance. The compound is labeled with the GHS07 pictogram and the signal word “Warning” according to the information provided by MilliporeSigma . For more detailed safety information and precautions, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
生化分析
Biochemical Properties
1-Methyl-3-(3-methylcyclohexyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 1-Methyl-3-(3-methylcyclohexyl)benzene and cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which may further participate in biochemical pathways . Additionally, this compound can bind to certain receptor proteins, influencing their activity and downstream signaling pathways.
Cellular Effects
1-Methyl-3-(3-methylcyclohexyl)benzene has been shown to affect various types of cells and cellular processes. In particular, it can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. The compound can also influence gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes . Furthermore, 1-Methyl-3-(3-methylcyclohexyl)benzene can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-3-(3-methylcyclohexyl)benzene involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the interaction. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of specific substrates . Additionally, 1-Methyl-3-(3-methylcyclohexyl)benzene can bind to receptor proteins, modulating their activity and influencing downstream signaling pathways. These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-3-(3-methylcyclohexyl)benzene can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that prolonged exposure to 1-Methyl-3-(3-methylcyclohexyl)benzene can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1-Methyl-3-(3-methylcyclohexyl)benzene in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These dosage-dependent effects are crucial for understanding the safety and efficacy of 1-Methyl-3-(3-methylcyclohexyl)benzene in various applications.
Metabolic Pathways
1-Methyl-3-(3-methylcyclohexyl)benzene is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body. The metabolic pathways of 1-Methyl-3-(3-methylcyclohexyl)benzene are essential for understanding its pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-Methyl-3-(3-methylcyclohexyl)benzene within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-Methyl-3-(3-methylcyclohexyl)benzene within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
1-Methyl-3-(3-methylcyclohexyl)benzene exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through the presence of targeting signals or post-translational modifications . These localization patterns are important for understanding the precise mechanisms by which 1-Methyl-3-(3-methylcyclohexyl)benzene exerts its effects on cellular function and metabolism.
属性
IUPAC Name |
1-methyl-3-(3-methylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-5-3-7-13(9-11)14-8-4-6-12(2)10-14/h3,5,7,9,12,14H,4,6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRNBFRPHPRPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579741 | |
| Record name | 1-Methyl-3-(3-methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154427-43-7 | |
| Record name | 1-Methyl-3-(3-methylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




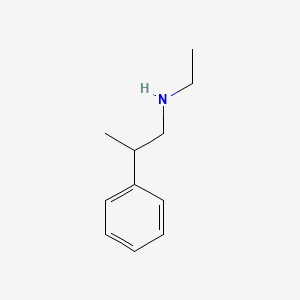
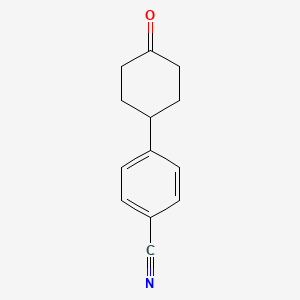
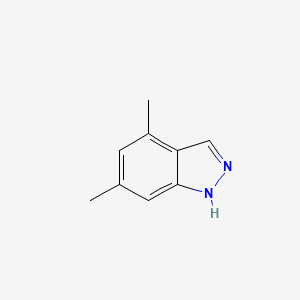
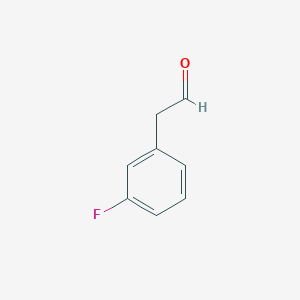
![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)
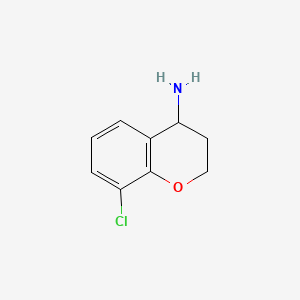




![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)

